

2-Chloro-4,8-dimethylquinoline CAS number and molecular formula

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Compound of Interest

Compound Name: 2-Chloro-4,8-dimethylquinoline

Cat. No.: B1347593

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An In-depth Technical Guide to 2-Chloro-4,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: **2-Chloro-4,8-dimethylquinoline** CAS Number: 3913-17-5 Molecular Formula: $C_{11}H_{10}ClN$

Physicochemical and Spectral Data

Property	Value	Reference
Molecular Weight	191.66 g/mol	[1]
Purity	≥98%	[1]

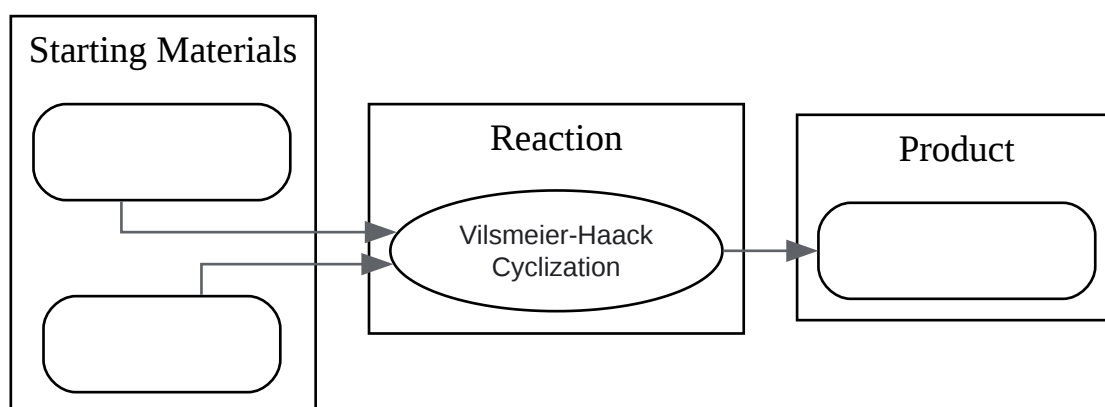
Note: Detailed experimental spectral data such as 1H NMR, ^{13}C NMR, and mass spectrometry for **2-Chloro-4,8-dimethylquinoline** are not readily available in the public domain. However, related structures like 2-chloro-8-methyl-3-formylquinoline have been characterized, showing expected signals for the quinoline core and substituent groups. For instance, in a related compound, the methyl group protons typically appear as a singlet in the 1H NMR spectrum, and the quinoline ring protons resonate in the aromatic region. The mass spectrum would be

expected to show a molecular ion peak at m/z 191.66 and a characteristic $M+2$ peak due to the chlorine isotope.

Synthesis and Experimental Protocols

The synthesis of 2-chloro-substituted quinolines is often achieved through the Vilsmeier-Haack reaction. This reaction typically involves the cyclization of an appropriate N-arylacetamide in the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide).

General Synthetic Workflow for 2-Chloroquinolines via Vilsmeier-Haack Reaction



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Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinolines.

Experimental Protocol: Vilsmeier-Haack Cyclization of N-Arylacetamides (General)

This protocol is a generalized procedure based on the synthesis of similar 2-chloro-3-formylquinolines and may require optimization for the synthesis of **2-Chloro-4,8-dimethylquinoline**.

- **Reagent Preparation:** The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl_3) to ice-cooled N,N-dimethylformamide (DMF).

- **Reaction:** The corresponding N-arylamide is added to the prepared Vilsmeier reagent. The reaction mixture is then heated, typically at temperatures ranging from 80-90°C.
- **Work-up:** After the reaction is complete, the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as a saturated sodium acetate solution, to precipitate the crude product.^[2]
- **Purification:** The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Activities and Drug Development Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.^[3] While specific biological data for **2-Chloro-4,8-dimethylquinoline** is limited, related compounds have shown significant potential in several therapeutic areas.

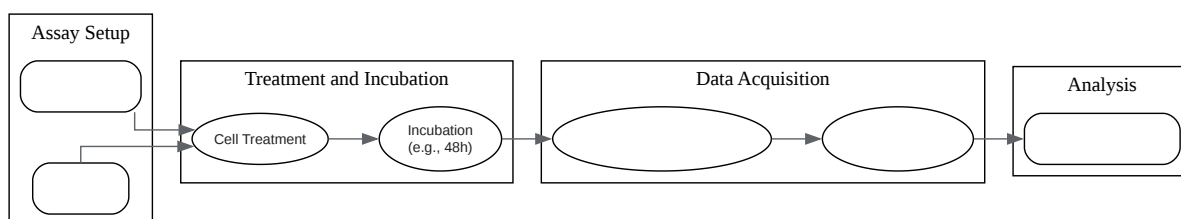
Anticancer Activity

Numerous 2-chloroquinoline derivatives have been investigated for their anticancer properties.^{[3][4]} Their mechanisms of action are often multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

The following is a general protocol for assessing the in vitro anticancer activity of a compound.^[5]

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with serial dilutions of the test compound (e.g., **2-Chloro-4,8-dimethylquinoline**) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

- **Data Analysis:** The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.



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Caption: Workflow for an in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity

The quinoline scaffold is also a key component of many antibacterial and antifungal agents.^[3] The biological activity of these compounds can be evaluated using various in vitro assays.

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated under suitable conditions for microbial growth.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

2-Chloro-4,8-dimethylquinoline is a heterocyclic building block with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively documented in publicly available literature, the known synthetic routes and biological activities of related quinoline derivatives provide a strong foundation for its further investigation as a potential therapeutic agent. The protocols outlined in this guide offer a starting point for the synthesis and evaluation of this and similar compounds.

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